Gabosine I

描述

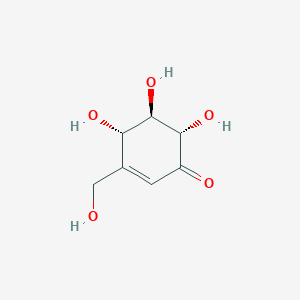

Structure

3D Structure

属性

分子式 |

C7H10O5 |

|---|---|

分子量 |

174.15 g/mol |

IUPAC 名称 |

(4S,5R,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,5-8,10-12H,2H2/t5-,6+,7+/m0/s1 |

InChI 键 |

WQMTVIWUDHFWNR-RRKCRQDMSA-N |

手性 SMILES |

C1=C([C@@H]([C@H]([C@@H](C1=O)O)O)O)CO |

规范 SMILES |

C1=C(C(C(C(C1=O)O)O)O)CO |

同义词 |

gabosine I |

产品来源 |

United States |

Biosynthetic Pathways and Biogenetic Origins of Gabosines

Hypothesized Pentose Phosphate Pathway Involvement

Initial structural similarities between gabosines and products of the shikimate pathway suggested a potential biogenetic link. However, detailed precursor incorporation studies have since refuted this hypothesis. researchgate.net The current and widely supported model posits that the biosynthesis of gabosines originates from the pentose phosphate pathway (PPP), a fundamental metabolic route for generating NADPH and precursors for nucleotide synthesis. researchgate.net

At the heart of the gabosine biosynthetic hypothesis is the seven-carbon sugar phosphate, sedoheptulose 7-phosphate (S-7-P), a key intermediate of the pentose phosphate pathway. researchgate.net Research indicates that S-7-P serves as the primary gateway from central metabolism into the specialized secondary metabolism that produces the gabosine core structure. nih.gov

The proposed mechanism begins with an intramolecular aldol-type cyclization of S-7-P. This reaction, catalyzed by a specific class of enzymes known as sedoheptulose-7-phosphate cyclases (SH7PCs), is believed to form the foundational cyclohexanone (B45756) ring of the gabosines. nih.gov The initial cyclized product is hypothesized to be 2-epi-5-epi-valiolone (B1265091). This compound then undergoes a series of enzymatic modifications, including dehydrations, oxidations, and reductions, to generate the diverse array of gabosine structures, including Gabosine I.

Further refining the biosynthetic model, a "keto-enol equilibrium cascade" hypothesis has been proposed to explain the rich structural diversity within the gabosine family. This theory suggests that following the initial cyclization to 2-epi-5-epi-valiolone, a series of keto-enol tautomerizations occur. researchgate.net

Enzymatic and Biotransformation Aspects in Gabosine Biosynthesis

The biosynthesis of this compound is a multi-step process governed by a suite of specialized enzymes. The key initial step, the cyclization of sedoheptulose 7-phosphate, is catalyzed by a 2-epi-5-epi-valiolone synthase (EEVS), a type of SH7PC. nih.gov These enzymes are related to 3-dehydroquinate synthases (DHQS) from the shikimate pathway but are specific for the S-7-P substrate. nih.gov

Following the formation of the initial carbocyclic ring, a cascade of downstream enzymatic modifications occurs. These reactions, likely catalyzed by dehydrogenases, reductases, epimerases, and dehydratases, precisely tailor the core structure to yield the specific stereochemistry and functional group arrangement of this compound. While the complete enzymatic sequence has not been fully elucidated, the process is characteristic of secondary metabolite biosynthesis in Streptomyces, which are renowned for their complex enzymatic machinery for producing bioactive compounds. nih.govmdpi.com

Inspired by these natural processes, chemoenzymatic and biotransformation approaches have been utilized in synthetic chemistry. For example, microbial biotransformation of monosubstituted benzenes using dioxygenase enzymes can produce chiral diols, which serve as valuable starting materials for the enantioselective synthesis of gabosines and their analogues. nih.gov This synthetic strategy mimics the enzymatic oxygenation and cyclization steps found in natural product biosynthesis.

Precursor Incorporation Studies in Gabosine Biogenesis

The pivotal role of the pentose phosphate pathway in gabosine biosynthesis was firmly established through precursor incorporation studies using isotopically labeled compounds. In these experiments, cultures of the producing organism, Streptomyces cellulosae, were fed with ¹³C-labeled precursors. researchgate.net The subsequent analysis of the isolated gabosines revealed the specific incorporation patterns of the labeled carbon atoms, allowing researchers to trace their biosynthetic origins.

These studies unequivocally demonstrated that the gabosine carbon skeleton is derived from a heptulose phosphate intermediate, which itself is assembled from a triose phosphate and two C2 units transferred by transketolases within the pentose phosphate pathway. researchgate.net This finding was crucial in ruling out the shikimate pathway and cementing the PPP as the correct origin.

| Labeled Precursor Fed | Producing Organism | Key Finding | Conclusion |

|---|---|---|---|

| ¹³C-labeled glucose | Streptomyces cellulosae | Labeling pattern in gabosines A, B, and C was consistent with the involvement of the pentose phosphate pathway. | Supports the hypothesis that gabosines are formed via a heptulose phosphate intermediate derived from the PPP. researchgate.net |

| ¹³C-labeled acetate | Streptomyces cellulosae | Incorporation patterns were inconsistent with a polyketide pathway origin. | Rules out polyketide synthase (PKS) machinery as the primary biosynthetic route. |

| ¹³C-labeled shikimic acid | Streptomyces cellulosae | No significant incorporation of the label into the gabosine structure was observed. | Effectively disproved the involvement of the shikimate pathway in gabosine biogenesis. researchgate.net |

Chemical Synthesis and Stereoselective Approaches to Gabosine I and Analogues

Total Synthesis Strategies for Gabosine I

The total synthesis of this compound has been achieved through several distinct strategic approaches, each with its own advantages in terms of efficiency, stereocontrol, and access to analogues.

A common and effective strategy for synthesizing optically active gabosines is the use of readily available chiral starting materials, such as carbohydrates. researchgate.net δ-D-Gluconolactone, a derivative of D-glucose, has proven to be a particularly valuable precursor for this compound.

D-Mannitol has also been employed as a chiral starting material for gabosine synthesis. The total synthesis of (–)-gabosine J and its derivatives was accomplished using inexpensive and readily available D-mannitol. researchgate.net Key steps in this synthesis included the desymmetrization of a C2-symmetric tri-O-isopropylidene mannitol (B672) derivative and a ring-closing metathesis (RCM) of a protected diene. researchgate.net

Table 1: Comparison of this compound Synthesis from Chiral Pool Precursors

| Starting Material | Key Reactions | Number of Steps (to this compound) | Overall Yield | Reference(s) |

| δ-D-Gluconolactone | TPAP oxidation, Intramolecular Horner-Wadsworth-Emmons (HWE) olefination | 4 | Not specified in abstract | nih.gov |

| δ-D-Gluconolactone | Perethoxymethylation, Phosphonate anion addition, Reduction, HWE alkenation | 9 (4 to enone, 5 to this compound) | 65% | elsevierpure.comresearchgate.net |

| D-Mannitol | Desymmetrization of a C2-symmetric intermediate, Ring-closing metathesis (RCM) | 14 (for Gabosine J) | 13% (for Gabosine J) | researchgate.net |

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common intermediate, which is particularly useful for exploring the structure-activity relationships of natural products like gabosines. nih.govcam.ac.uk

A notable diversity-oriented approach utilized a key polyoxygenated intermediate derived from δ-D-gluconolactone via an intramolecular aldol-cyclization of a diketone. nih.gov This versatile intermediate, bearing different O-protecting groups, could be selectively manipulated to produce a range of carbasugars. Through controlled deprotection strategies, this single pathway led to the synthesis of several natural products, including (-)-Gabosine I. nih.gov This strategy was also successfully applied to the first total syntheses of (+)-gabosines P and Q. nih.gov

Another DOS strategy focused on the tunable regioselective aldol (B89426) cyclization of a flexible precursor, which could be controlled by the choice of promoter to yield two different cyclohexanone (B45756) intermediates. researchgate.net These intermediates serve as versatile platforms for accessing various C7 carbasugars, demonstrating the power of this approach to generate molecular diversity from a single precursor. researchgate.net The development of such strategies has also led to new hypotheses regarding the biosynthetic pathways of gabosines. rsc.org

Chemoenzymatic synthesis leverages the high selectivity of enzymatic reactions to introduce chirality, which is then elaborated upon using traditional chemical methods. This approach has been effectively applied to the synthesis of gabosines, often starting from simple aromatic compounds. nih.gov

A key enzymatic transformation in this area is the dihydroxylation of monosubstituted benzenes mediated by toluene (B28343) dioxygenase (TDO). rsc.org For instance, the enantiopure compound cis-1,2-dihydrocatechol, derived from the TDO-mediated dihydroxylation of iodobenzene, was used as the starting material for a concise, six-step synthesis of (–)-gabosine A. rsc.org Similarly, the biotransformation of toluene produces (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, a chiral metabolite that has been used to prepare Gabosine H and other non-natural gabosines. thieme-connect.comnih.gov This method effectively transfers the chirality from the enzymatically-produced diol to the final gabosine target. nih.govnih.gov These chemoenzymatic routes underscore the utility of biotransformations for accessing enantiomerically pure starting materials for complex natural product synthesis. rsc.org

Asymmetric Synthesis Techniques Employed for Gabosines

Asymmetric synthesis involves reactions that convert an achiral starting material into a chiral product, creating unequal amounts of stereoisomers. uwindsor.ca This is fundamental to the synthesis of enantiomerically pure natural products like this compound.

Enantioselective approaches to gabosines often rely on establishing key stereocenters early in the synthetic sequence. Chiral pool strategies, as discussed previously, are a form of asymmetric synthesis where the chirality is inherent in the starting material. du.ac.in Beyond this, chiral catalysts and auxiliaries are employed to induce stereoselectivity.

Regioselective and Stereoselective Transformations in Gabosine Synthesis

Control over regioselectivity (where a reaction occurs on a molecule with multiple reactive sites) and stereoselectivity (the preferential formation of one stereoisomer over others) is critical in the synthesis of complex polyhydroxylated molecules like this compound.

A key challenge in gabosine synthesis is the selective functionalization of multiple double bonds or hydroxyl groups. For instance, in a chemoenzymatic approach to Gabosine H, the selective iodohydroxylation or dihydroxylation of the less hindered double bond of a protected cyclohexadienediol (B12556537) was a crucial step. thieme-connect.com Similarly, the osmylation of toluene-derived diols shows a preference for reaction at the more substituted olefin, a regioselectivity that can be exploited in synthesis design. mdpi.com

Development of Novel Synthetic Intermediates and Methodologies

The pursuit of more efficient and flexible routes to this compound and its analogues has led to the development of novel synthetic intermediates and methodologies. These innovations often focus on reducing step counts, improving yields, and enabling access to a wider range of related structures.

Methodological advancements include the design of one-pot reactions that combine multiple transformations into a single step, such as the TPAP oxidation/HWE olefination sequence used in a short synthesis of this compound. nih.gov The development of tunable reaction conditions, for example in regioselective aldol cyclizations, allows for divergent synthesis from a common precursor, greatly enhancing synthetic efficiency. researchgate.net Furthermore, chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of organic synthesis, represent a powerful methodology for producing these complex molecules. rsc.orgnih.gov The ongoing search for new synthetic methods continues to improve access to these biologically important compounds. mdpi.com

Investigation of Biological Activities of Gabosine I and Gabosine Type Compounds in Research Models

Enzyme Inhibitory Activities

Gabosine-type compounds have demonstrated inhibitory effects against a variety of enzymes, including glycosidases, glyoxalase I, and glutathione (B108866) S-transferases.

Glycosidase Inhibition Studies (e.g., α-Glucosidase, α-Mannosidase, β-Galactosidase, β-Glucosidase)

Studies have explored the ability of gabosine-type compounds to inhibit glycosidases, enzymes crucial in various biological processes. rsc.orgnih.gov Carbasugars, like gabosines, are structural mimics of sugars and can act as competitive inhibitors of these enzymes. rsc.org

α-Glucosidase: Some gabosine analogues have shown α-glucosidase inhibitory activity. For instance, (+)-gabosine P exhibited significant α-glucosidase inhibitory activity with an IC₅₀ value of 9.07 μM, demonstrating potency higher than that of acarbose. researchgate.netrsc.org Other seven-membered carbasugar analogs, including those related to gabosine J, inhibited α-glucosidase from Saccharomyces cerevisiae with IC₅₀ values in the range of 1–10 mM. rsc.orgrsc.org However, these compounds did not inhibit α-glucosidase from Bacillus stearothermophilus, suggesting that the inhibitory activity can vary depending on the enzyme source. rsc.orgrsc.org

α-Mannosidase: (-)-Gabosine J has been reported to inhibit α-mannosidase with an IC₅₀ of 260 μM. researchgate.netacs.orgscispace.com This inhibition was noted to be stronger than that of the known mannosidase inhibitor deoxymannojirimycin. rsc.orgrsc.org Some seven-membered carbasugar analogs also inhibited jack bean α-mannosidase. rsc.orgrsc.org

β-Galactosidase: Gabosinol J-α, a reduced form of gabosine J, has been shown to inhibit β-galactosidase with an IC₅₀ of 600 μM. researchgate.netacs.org Studies on seven-membered carbasugar analogs revealed that several compounds inhibited mammalian (bovine liver) β-galactosidase, but were inactive against bacterial (E. coli) β-galactosidase. rsc.orgrsc.org

β-Glucosidase: Gabosinol J-β, another reduced form of gabosine J, has been reported to inhibit β-glucosidase. researchgate.netacs.org Some seven-membered carbasugar analogs also inhibited β-glucosidase from almonds, albeit to a lesser extent than their activity against α-glucosidases. rsc.orgrsc.org

The variation in activity observed with different enzyme sources and slight structural changes highlights the importance of structure-activity relationship studies in developing selective inhibitors. rsc.orgrsc.org

Glyoxalase I Inhibition Research

Gabosines and related compounds, such as gabosine C (also known as KD16-U1) and its crotonate (COTC), have been identified as potential glyoxalase inhibitors. rsc.orgnih.gov Glyoxalase I is an enzyme involved in detoxification pathways, and its inhibitors are of interest as potential anticancer agents. nih.gov Research has investigated the structure and chemical reactivity of a glyoxalase I inhibitor from Streptomyces griseosporeus, noting its reaction with reduced glutathione. jst.go.jpjst.go.jp COTC's reaction with glutathione has also been studied to understand the structure of the putative glyoxalase I inhibitor. jst.go.jpuniversidadeuropea.com

β-Glucuronidase Inhibition Studies

While the provided search results mention β-glucuronidase and its inhibitors in the context of reducing toxic substances in the intestine caused by cancer therapies, specific studies on gabosine I or gabosine-type compounds as β-glucuronidase inhibitors are not detailed within these results. researchgate.net

Glutathione S-Transferase Inhibition (e.g., GSTM1)

New gabosine analogues have been identified as inhibitors of human glutathione S-transferase M1 (GSTM1). acs.orgsciopen.com Inhibition of GSTM1 by these analogues is considered essential for overcoming cisplatin (B142131) resistance in lung cancer cells. acs.orgsciopen.comoup.com A rationally designed gabosine analogue, 4-O-decyl-gabosine D, showed a synergistic effect with cisplatin in a lung cancer cell line (A549), and this activity involved GSTM1 inhibition. acs.org This finding is consistent with studies where depleting GSTM1 increased sensitivity to cisplatin. oup.com

Other Enzyme Target Investigations

Beyond the enzyme classes mentioned above, gabosine-type compounds have been broadly investigated for their enzyme inhibition properties. researchgate.netresearchgate.netnih.gov The wide range of biological properties exhibited by the gabosine family, including enzyme inhibition, has made them attractive targets for synthesis and research. researchgate.netnih.gov

Antimicrobial Activity Studies (in vitro)

Some gabosine-type compounds have demonstrated in vitro antimicrobial activity. researchgate.net For example, certain epoxycyclohexenones related to gabosine have shown antibacterial activity against methicillin-resistant and multidrug-resistant Staphylococcus aureus (MRSA and MDRSA) with notable minimum inhibitory concentration (MIC) values. researchgate.netkoreascience.kr The broth extract from a marine-derived fungus showed antibacterial activity against MRSA and MDRSA. koreascience.kr

While this compound itself is a core structure within this family, the specific antimicrobial activity of this compound is not explicitly detailed in the provided search results, which tend to focus on the activities of various gabosine analogues and related epoxycyclohexenones. researchgate.netkoreascience.kr However, the gabosine family as a whole is recognized for showing promising pharmacological activities as antibiotics. researchgate.netresearchgate.netnih.gov

Data Tables

Based on the search results, here are some data points regarding enzyme inhibition:

| Compound | Enzyme Target | IC₅₀ (μM) | Source Organism/Enzyme | Citation |

| (-)-Gabosine J | α-Mannosidase | 260 | Jack bean | researchgate.netacs.orgscispace.com |

| Gabosinol J-α | β-Galactosidase | 600 | Not specified | researchgate.netacs.org |

| Gabosinol J-β | β-Glucosidase | Not specified | Not specified | researchgate.netacs.org |

| (+)-Gabosine P | α-Glucosidase | 9.07 | Not specified | researchgate.netrsc.org |

| Seven-membered analog (e.g., compound 4) | α-Glucosidase | 1500 - 10000 | Saccharomyces cerevisiae | rsc.orgrsc.org |

Note: "Not specified" indicates that the specific source organism or IC₅₀ value was not provided in the search snippets.

Detailed Research Findings

Research has shown that the inhibitory activity of gabosine-type compounds can be influenced by subtle changes in their structure and can vary depending on the source of the enzyme. rsc.orgrsc.org For instance, minor structural changes in seven-membered carbasugar analogs led to significant differences in their activity against various galactosidases, and the activity varied with the enzyme source (E. coli, bovine liver, Aspergillus oryzae). rsc.orgrsc.org

In the context of GSTM1 inhibition, a new class of gabosine analogues was developed through rational design, and their inhibitory activity and synergistic effect with cisplatin were investigated in a lung cancer cell line. acs.org The lead compound, 4-O-decyl-gabosine D, demonstrated optimal synergistic effect, which was linked to its ability to inhibit GSTM1. acs.org

Studies on pericosine E analogs, which are structurally related to gabosines, also provided insights into structure-activity relationships for glycosidase inhibition, highlighting the importance of specific functional groups (e.g., a chlorine atom at C6) for activity against enzymes like α-glucosidase. nih.gov

Mechanistic Studies of Gabosine Action at the Molecular and Cellular Level

Molecular Docking and Computational Ligand-Target Interaction Analyses

Molecular docking is a computational technique widely employed in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method simulates the interaction between a ligand, such as Gabosine I, and a protein at the atomic level, allowing for the characterization of the binding mode and affinity. The process involves two key components: a search algorithm to generate various binding poses and a scoring function to estimate the binding energy of each pose. researchgate.net A more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and the receptor. researchgate.net

Computational tools like AutoDock Vina are often used for these studies. nih.govmdpi.com The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target macromolecule, which can be sourced from crystallographic databases like the Protein Data Bank (PDB). nih.gov The docking simulation then predicts the most stable binding conformations and provides a binding energy score (e.g., in kcal/mol). This information can guide further experimental studies, such as site-directed mutagenesis, to validate the predicted interactions and elucidate the precise molecular basis of this compound's action.

Structure-Activity Relationship (SAR) Studies for Gabosines

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov The analysis of SAR allows for the identification of chemical moieties, known as pharmacophores, that are responsible for the therapeutic effects of a molecule. nih.gov This knowledge is then used to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

For the Gabosine family of compounds, including this compound, SAR studies aim to determine which structural features are critical for their observed biological activities, such as enzyme inhibition or anticancer effects. researchgate.netnih.gov this compound possesses a distinct chemical architecture characterized by a polyhydroxylated cyclohexane ring, a ketone functional group, and an olefinic (double bond) group. Research on Gabosine analogues has suggested that these features are important for their bioactivity. researchgate.net Specifically, compounds of the this compound type that contain a polyhydroxylated cyclohexane system, a carbonyl group, and an olefinic group have demonstrated potent activities. researchgate.net

Modifications to these key structural components can lead to significant changes in biological effects. For example, altering the stereochemistry of the hydroxyl groups, reducing the ketone, or modifying the side chain can help in mapping the pharmacophore and understanding the interaction with the biological target.

Table 1: Key Structural Features of this compound and Their Hypothesized Contribution to Biological Activity

| Structural Feature | Description | Hypothesized Role in Bioactivity |

| Polyhydroxylated Cyclohexane Core | A six-membered carbon ring with multiple hydroxyl (-OH) groups. | The hydroxyl groups can form hydrogen bonds with the target protein, contributing to binding affinity and specificity. The stereochemistry of these groups is likely crucial for proper orientation in the binding site. |

| Carbonyl Group (Ketone) | A carbon atom double-bonded to an oxygen atom (C=O) within the ring. | May act as a hydrogen bond acceptor or be involved in covalent interactions with the target. Its presence influences the overall shape and electronic properties of the molecule. |

| Olefinic Group | A carbon-carbon double bond within the cyclohexane ring. | Introduces rigidity to the ring structure and may be involved in hydrophobic or pi-stacking interactions with the target. |

| Methyl Side Chain | A -CH3 group attached to the cyclohexane ring. | Can contribute to hydrophobic interactions within the binding pocket of the target, potentially enhancing binding affinity. |

Target Identification and Validation Approaches in Gabosine Research

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action and for the development of new therapeutic agents. nih.gov Target identification in Gabosine research involves discovering the specific proteins, enzymes, or other biomolecules with which Gabosines interact to elicit a cellular response. nih.gov This process lays the foundation for drug discovery by providing a tangible goal for drug design and optimization. nih.gov

A variety of computational and experimental approaches can be employed for the target identification of Gabosines. Bioinformatics and cheminformatics tools can be used to screen libraries of known protein structures against the structure of this compound to predict potential binding partners based on structural or electronic complementarity. nih.gov Experimental methods include affinity chromatography, where a modified Gabosine molecule is used to "pull out" its binding partners from a cell lysate, which are then identified using techniques like mass spectrometry. Furthermore, genetic approaches, such as screening for mutations that confer resistance to this compound's effects, can help pinpoint the target protein. rsc.org

Once a potential target is identified, target validation is performed to confirm its role in the compound's biological activity. rsc.org This involves a series of experiments to demonstrate that modulating the activity of the identified target produces the expected therapeutic effect. rsc.org Techniques for target validation include genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the gene encoding the target protein and observing if the cellular response to this compound is diminished. Pharmacological validation involves using other known inhibitors or activators of the target to see if they mimic or block the effects of this compound. rsc.org These validation steps are essential to ensure that the identified target is relevant to the disease process and is a viable candidate for further drug development efforts.

Investigation of Cellular Pathway Modulation by Gabosines

The initial step in pathway analysis is often driven by the known biological activities of the compound family. Since Gabosines have been reported to possess anticancer properties, it is plausible that they modulate pathways commonly dysregulated in cancer, such as cell cycle control, apoptosis, or growth factor signaling pathways (e.g., MAPK or PI3K/AKT/mTOR pathways). researchgate.netqiagen.com For example, a compound that induces G1 cell cycle arrest would be expected to affect the expression or activity of proteins like cyclin D1 and CDK4. nih.gov Similarly, an apoptosis-inducing agent might alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

Experimental approaches to study pathway modulation include transcriptomics (e.g., RNA sequencing) and proteomics to measure changes in gene and protein expression levels in cells treated with Gabosines. Western blotting can be used to quantify changes in the levels and phosphorylation status of specific pathway proteins, providing insights into their activation state. nih.gov By integrating data from these various approaches, researchers can construct a comprehensive picture of the signaling cascades affected by Gabosines, revealing the molecular mechanisms that underpin their biological activities.

Structural Modification and Analogue Development for Advanced Research

Rational Design and Synthesis of Gabosine Analogues

Rational design approaches have been employed to create new gabosine analogues, particularly in the search for enzyme inhibitors. A notable example involves the identification and synthesis of a new class of human glutathione (B108866) S-transferase (GST) inhibitors based on the gabosine scaffold acs.orgnih.govacs.org. This design strategy led to the discovery of compounds exhibiting inhibitory activity against GSTs, enzymes implicated in drug resistance in cancer cells acs.orgacs.org. The synthesis of these analogues often involves modifying functional groups on the gabosine core or introducing new moieties to modulate hydrophobicity and interaction with target enzymes acs.org. For instance, gabosine D analogues with appropriately protected hydroxy units and methyl/benzyl ether moieties were synthesized to study their effect on inhibitory activity acs.org. The synthesis of various gabosine analogues, including Gabosine I, Gabosine G, and Gabosine K, has been achieved through different synthetic strategies, often starting from readily available precursors such as δ-d-gluconolactone researchgate.netnih.govresearchgate.net. These synthetic routes allow for the preparation of diverse structural modifications.

Assessment of Modified Gabosines on Biological Activities

The biological activities of modified gabosines and their analogues have been assessed in various contexts, with a significant focus on their potential as enzyme inhibitors, particularly of glutathione S-transferases (GSTs) acs.orgnih.govacs.org. Studies have shown that certain gabosine analogues can effectively inhibit human GSTs, such as GSTM1 acs.orgnih.govacs.org. This inhibition is considered essential for overcoming cisplatin (B142131) resistance in certain cancer cell lines, such as A549 lung cancer cells acs.orgnih.govacs.org. The assessment of these modified compounds involves evaluating their inhibitory potency (e.g., through IC50 values) and their synergistic effects when used in combination with other therapeutic agents like cisplatin acs.orgacs.org. For example, 4-O-decyl-gabosine D was identified as a lead compound showing optimum synergistic effect with cisplatin in A549 cells, and this activity was linked to GSTM1 inhibition acs.orgnih.govacs.org. The assessment of biological activity is crucial in identifying promising analogues for further investigation.

| Compound | Biological Activity Assessed | Key Finding | Citation |

| Gabosine Analogues | Inhibition of human glutathione S-transferases (GSTs) | Identified as a new class of human GST inhibitors. | acs.orgnih.govacs.org |

| 4-O-decyl-gabosine D | Inhibition of GSTM1, Synergistic effect with cisplatin in A549 cells | Shows optimum synergistic effect with cisplatin through GSTM1 inhibition. | acs.orgnih.govacs.org |

| Gabosine D analogues | Inhibitory activity against GSTP1-1 | Acceptable inhibitory activity observed (e.g., alcohol 14 and methyl ether 15). | acs.org |

Derivatization for Enhanced Research Utility (e.g., probes for biological studies)

The derivatization of natural products, including gabosines, is a strategy used to create modified compounds that can serve as probes for elucidating biological mechanisms and targets rsc.org. While specific examples of this compound derivatization for probe development were not detailed in the search results, the general concept of preparing modified natural products for this purpose is well-established rsc.org. By introducing tags or labels onto the gabosine scaffold, researchers can track their interactions with biological molecules, identify binding partners, and gain insights into their mode of action. This derivatization can involve the addition of fluorescent labels, affinity tags, or radioactive isotopes, allowing for their use in techniques such as cellular imaging, pull-down assays, or autoradiography. The synthetic routes developed for gabosines and their analogues provide the chemical handles necessary for such derivatization, enabling their application as valuable tools in chemical biology research.

Advanced Analytical and Computational Methodologies in Gabosine Research

Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., 2D-NMR, HR-ESI-MS, ECD)

Advanced spectroscopic techniques are indispensable tools in confirming the chemical structures of Gabosine I and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D-NMR) techniques such as HSQC, HMBC, COSY, and NOESY, is extensively used to determine the connectivity and relative configuration of atoms within the molecule. dp.technih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides accurate mass measurements, which are critical for determining the elemental composition of the compounds. dp.tech Electronic Circular Dichroism (ECD) spectroscopy is employed to ascertain the absolute configurations of chiral centers present in gabosine structures. dp.tech The combination of these spectroscopic methods allows for the comprehensive structural characterization of newly isolated or synthesized gabosine compounds. For instance, the structures and absolute configurations of new polyoxygenated cyclohexenones, including gabosines P and Q, were determined using 1D- and 2D- NMR, HR-ESI-MS, IR, chemical transformation, and ECD data. Similarly, the absolute structures of nor-neolignans were elucidated using extensive NMR spectroscopic data, HR-ESI-MS, and ECD data. dp.tech

Chromatographic Methods for Separation and Purification in Research (e.g., HPLC)

Chromatographic methods are fundamental for the separation and purification of this compound and its derivatives from complex natural extracts or synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high efficiency and resolution. Preparative HPLC and semi-preparative HPLC are particularly valuable for isolating sufficient quantities of purified compounds for subsequent structural and biological studies. dp.tech Various stationary phases and mobile phase systems are employed depending on the polarity and chemical characteristics of the specific gabosine derivative being isolated. Reversed-phase HPLC (RP-HPLC) is a common mode used for the purification and separation of compounds based on hydrophobic interactions. Studies on natural products, including gabosine derivatives, frequently report the use of techniques such as Diaion HP20, silica (B1680970) gel column chromatography, RP-18 gel column chromatography, and semi-preparative HPLC for purification. dp.tech

Computational Chemistry and Cheminformatics in Gabosine Studies

Computational chemistry and cheminformatics play increasingly significant roles in gabosine research, complementing experimental approaches by providing theoretical insights and facilitating data analysis. These fields utilize computational tools and algorithms to model molecular behavior, predict properties, and analyze large datasets.

Quantitative Structure-Activity Relationship (QSAR) Profiling

Quantitative Structure-Activity Relationship (QSAR) profiling is a cheminformatics technique used to build mathematical models that correlate chemical structure with biological activity. This approach helps in understanding which structural features are important for the observed biological effects of gabosine derivatives and can guide the design of new compounds with improved activity. Literature-based QSAR profiling, applying techniques like PCA and OPLS analysis, has been carried out to analyze the features of compounds, revealing insights into structural requirements for activity against targets like E. coli β-glucuronidase (EcGUS). These studies can indicate that the introduction of substituents capable of forming polar interactions with receptor binding sites may lead to more active structures.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. While not explicitly detailed for this compound in the provided context, MD simulations are generally applied in computational chemistry to study the dynamic behavior of molecules, their interactions with targets, and conformational changes. Such simulations can provide insights into the stability of molecular assemblies and the process of their formation. In the context of drug discovery, MD simulations can be used to predict binding poses and affinities of compounds, including potential gabosine derivatives, with their biological targets.

Bioactive Fractions Filtering Platforms (BFFP) Application

Bioactive Fractions Filtering Platforms (BFFP) represent a new tool developed to reliably discern active candidate nodes from crude extracts. This platform assists in the targeted isolation of bioactive compounds from complex natural sources. The application of BFFP has been instrumental in the isolation of gabosine and chlorogentisyl alcohol derivatives from marine-derived fungi, enabling the identification of numerous new compounds. This informatic-assisted approach streamlines the process of natural product discovery by prioritizing fractions most likely to contain bioactive molecules.

Biophysical Characterization of Gabosine-Target Interactions

Biophysical characterization techniques are employed to study the interactions between gabosine derivatives and their biological targets, providing quantitative information about binding affinity, kinetics, and thermodynamics. While specific data for this compound interactions were not detailed, general biophysical methods used for characterizing molecular interactions are relevant. Techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are commonly used to assess the binding kinetics and affinity of small molecules to proteins and other biomolecules. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the binding interface and conformational changes upon binding. These methods are crucial for understanding the mechanism of action of gabosine derivatives at the molecular level and can aid in the development of more potent and selective compounds. Biophysical characterization helps to prove target engagement, define suitable kinetic profiles, and resolve complex interaction mechanisms.

Future Research Directions and Unexplored Avenues for Gabosine I

Elucidation of Unidentified Biosynthetic Enzymes

The complete biosynthetic pathway of gabosines remains partially uncharted. Gabosines are keto-carbasugars, and a hypothesis for their biosynthesis suggests a pathway originating from 2-epi-5-epi-valiolone (B1265091) through a keto-enol equilibrium cascade. researchgate.net However, the specific enzymes that catalyze each step, particularly the downstream modifications, have not been fully identified. The biosynthesis of such pseudo-oligosaccharides often involves unusual enzymes that, while similar to those in primary carbohydrate metabolism, have evolved to recognize non-sugar substrates. nih.gov The enzymes responsible for key transformations, such as specific hydroxylations, epoxidations, or C-C bond cleavages, are often members of large superfamilies like cytochrome P450s, oxidases, and reductases, making their identification challenging. mpg.de

Future research must focus on identifying and characterizing these "missing" enzymes. Modern omics-based strategies, integrating transcriptomics, proteomics, and metabolomics with genome sequencing of producing organisms, offer a powerful approach. mpg.de By comparing gene expression profiles under different culture conditions or in mutant strains, researchers can pinpoint candidate genes. mpg.de Subsequent in vitro biochemical analysis using purified enzymes and synthetic substrates will be crucial to confirm their function, as has been successfully applied in elucidating other complex post-translational modification pathways. nih.gov The identification of these novel biocatalysts would not only complete our understanding of Gabosine I biosynthesis but also provide new tools for chemoenzymatic synthesis and the generation of novel analogues.

Discovery of Novel Gabosine-Producing Microorganisms

This compound and its relatives have been primarily isolated from various strains of the bacterial genus Streptomyces. researchgate.netresearchgate.net A critical element in natural product drug discovery is the continued exploration for unexploited microorganisms that are proficient producers of secondary metabolites. nih.gov Future efforts should be directed toward the systematic screening of novel microbial sources for new gabosine-related structures.

This exploration can target underexplored ecological niches, such as marine sediments and sponges, which are known to harbor unique actinomycete diversity with the capacity to produce novel bioactive compounds. mdpi.com Furthermore, many biosynthetic gene clusters in known microorganisms remain "silent" under standard laboratory conditions. mdpi.com Advanced techniques such as co-cultivation of different microorganisms to trigger competitive interactions, or the use of chemical elicitors, can be employed to activate these cryptic pathways and induce the production of previously unseen metabolites. mdpi.com The application of molecular methods to screen environmental DNA (eDNA) for genes homologous to known carbasugar biosynthetic enzymes could also fast-track the discovery of new producing organisms without the need for cultivation. nih.gov

Advancements in Enantioselective and Scalable Synthesis

Significant efforts have been devoted to the total synthesis of gabosines, reflecting their appeal as synthetic targets due to their biological properties. researchgate.net Numerous strategies have been developed, often employing chiral starting materials from the "chiral pool," such as δ-d-gluconolactone, or using chemoenzymatic methods to establish stereocenters. researchgate.netnih.govrsc.org These approaches have successfully yielded this compound and its isomers, but often require multiple, complex steps. researchgate.netresearchgate.net

The future of this compound synthesis lies in the development of more efficient, concise, and scalable routes. A key objective is to improve the enantioselectivity of key reactions, reducing the reliance on lengthy purification of diastereomers. This can be achieved by designing novel catalytic systems, such as chiral copper(II) complexes that can facilitate enantioselective Michael additions or aldol (B89426) cyclizations to construct the carbasugar core. acs.org Diversity-oriented approaches, where a common intermediate can be selectively guided toward different gabosine family members, represent a powerful strategy. mdpi.com Ultimately, the goal is to create synthetic pathways that are not only academically elegant but also practical for producing this compound and its derivatives in sufficient quantities for extensive biological evaluation and potential therapeutic development.

Comprehensive Mechanistic Dissection of Observed Bioactivities

Gabosines have been reported to exhibit a range of promising pharmacological activities, including antibiotic, anticancer, and DNA-binding properties. researchgate.netnih.gov More specifically, derivatives of gabosine have shown inhibitory activity against enzymes like E. coli β-glucuronidase (EcGUS). researchgate.net However, for this compound, a detailed molecular understanding of how it exerts these effects is largely missing.

Future investigations must move beyond preliminary activity screens to a comprehensive mechanistic dissection of its bioactivities. This requires identifying the direct molecular targets of this compound and clarifying the structural basis of its interactions. Techniques such as affinity purification-mass spectrometry could be used to pull down binding partners from cell lysates, while structural biology methods like X-ray crystallography or cryo-electron microscopy could solve the structure of this compound in complex with its target. For its reported DNA-binding properties, biophysical studies are needed to determine the specific DNA sequences or structures it recognizes and the functional consequences of this binding. researchgate.net Understanding these mechanisms at a molecular level is crucial for validating its potential as a therapeutic lead and for guiding the rational design of more potent and selective analogues. nmsgroup.it

Exploration of New Biological Targets and Pathways

While initial studies have pointed to anticancer and antibiotic activities, the full therapeutic potential of this compound is likely underexplored. researchgate.netnih.gov The discovery that gabosine derivatives can inhibit bacterial β-glucuronidase (EcGUS), a target for mitigating chemotherapy-induced side effects, highlights the potential for finding unexpected applications. researchgate.net Furthermore, its potential as a lead compound for developing antidiabetic agents has been suggested. researchgate.net

A systematic expansion of screening efforts is warranted to explore new biological targets and pathways for this compound. This could involve high-throughput screening against diverse enzyme panels and receptor assays. Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, could reveal novel activities and therapeutic indications. adelaide.edu.au The current landscape of drug discovery shows a trend towards exploring novel biological targets to address unmet medical needs, and carbasugars like this compound represent a promising starting point for such endeavors. lek.comnih.gov

Interdisciplinary Research Synergies in Carbasugar Science

Carbasugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a methylene (B1212753) group, a structural modification that imparts unique chemical and biological properties. researchgate.net The advancement of this compound from a natural product curiosity to a validated scientific tool or therapeutic lead will require strong interdisciplinary collaboration.

Progress in this field is contingent on the synergy between different scientific disciplines. routledge.com This includes:

Synthetic Organic Chemists to devise new, efficient syntheses of this compound and its analogues. nih.gov

Microbiologists and Geneticists to discover new producing organisms and to elucidate the biosynthetic pathways. nih.govmdpi.com

Biochemists and Molecular Biologists to dissect the mechanisms of action and identify molecular targets. biorxiv.orgharvard.edu

Computational Chemists to model enzyme-substrate interactions and guide the design of new derivatives.

Pharmacologists to evaluate the activities of new compounds in cellular and animal models of disease.

Fostering these interdisciplinary synergies will be paramount to overcoming the current challenges and fully realizing the scientific and therapeutic potential inherent in this compound and the broader field of carbasugar science.

常见问题

Basic: How can researchers confirm the structural identity of Gabosine I using spectroscopic and chromatographic methods?

Methodological Answer:

To confirm this compound’s identity, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) with high-resolution mass spectrometry (HR-MS) to verify molecular formula and fragmentation patterns. Use HPLC or LC-MS with authentic standards to validate purity (>95%) and retention times . For novel derivatives, ensure reproducibility by documenting solvent systems, column specifications, and calibration protocols in the experimental section.

Advanced: What experimental design challenges arise when studying this compound’s bioactivity against multidrug-resistant pathogens?

Methodological Answer:

Key challenges include:

- Controlled Variables: Standardize bacterial strains (e.g., ATCC references), growth media, and incubation conditions to minimize variability.

- Dose-Response Curves: Use a minimum of three biological replicates and non-linear regression models (e.g., Hill equation) to calculate IC₅₀ values.

- Synergy Testing: Apply checkerboard assays or time-kill curves to evaluate interactions with existing antibiotics, ensuring statistical power via ANOVA or mixed-effects models .

Data Table Example:

| Strain | IC₅₀ (µM) | Synergy (FIC Index) | Statistical Significance (p-value) |

|---|---|---|---|

| MRSA | 12.3 | 0.45 (Additive) | <0.01 |

| VRE | 18.7 | 0.32 (Synergistic) | <0.001 |

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound across cell lines?

Methodological Answer:

Address discrepancies by:

- Meta-Analysis: Systematically compare studies using PRISMA guidelines, focusing on variables like cell passage numbers, assay types (MTT vs. ATP-based), and incubation times .

- Experimental Replication: Repeat assays under standardized conditions (e.g., 72-hour exposure, 10% FBS) and include positive controls (e.g., doxorubicin).

- Data Normalization: Normalize viability data to untreated controls and account for batch effects using Z-score transformation .

Basic: What are the optimal synthetic routes for this compound, and how can yield be improved methodologically?

Methodological Answer:

Compare routes like Sharpless asymmetric dihydroxylation or enzymatic catalysis using Candida antarctica lipase B. Optimize yields by:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF) for stereochemical control.

- Catalyst Load: Vary palladium or enzyme concentrations (0.5–5 mol%) and monitor via TLC/GC.

- Workup Protocols: Use column chromatography with gradients (hexane:EtOAc) and report retention factors (Rf) .

Advanced: Which in silico and in vitro techniques are most robust for elucidating this compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with this compound’s 3D structure (PubChem CID) against targets like enoyl-ACP reductase (PDB: 1C14). Validate with mutagenesis studies.

- Transcriptomics: Perform RNA-seq on treated vs. untreated cells (p-value <0.05, FDR correction) and annotate pathways via KEGG/GO databases.

- SPR/BLI: Measure binding kinetics (ka, kd) to confirm target engagement .

Basic: How should researchers design dose-ranging studies for this compound in in vivo models?

Methodological Answer:

- MTD Determination: Use a 3+3 design in rodents, escalating doses from 10–100 mg/kg. Monitor weight loss, organ toxicity (histopathology), and plasma exposure (LC-MS/MS).

- PK/PD Modeling: Fit non-compartmental models to AUC and Cmax data using Phoenix WinNonlin .

Advanced: What methodological strategies mitigate batch-to-batch variability in this compound production?

Methodological Answer:

- QC Protocols: Implement in-process controls (e.g., inline FTIR for intermediate monitoring).

- DoE Optimization: Use fractional factorial designs to test variables (temperature, pH, agitation) and identify critical parameters via Pareto charts .

Basic: How can researchers validate this compound’s stability under physiological conditions?

Methodological Answer:

Conduct forced degradation studies:

- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Quantify degradation via HPLC peak area.

- Thermal Stability: Store at 40°C/75% RH for 4 weeks and compare to ICH guidelines .

Advanced: What ethical frameworks apply to this compound research involving animal models or human-derived cells?

Methodological Answer:

- IACUC/IRB Compliance: Adhere to ARRIVE 2.0 guidelines for animal welfare and obtain informed consent for primary human cells.

- Data Transparency: Publish negative results to avoid publication bias and pre-register studies on Open Science Framework .

Advanced: How can machine learning models predict this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Descriptor Generation: Use RDKit to compute molecular descriptors (logP, PSA).

- QSAR Modeling: Train random forest or GNN models on datasets like ChEMBL, validating via 5-fold cross-validation (R² >0.7). Prioritize derivatives with predicted half-life >4h and solubility >50 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。